Specific Scientific Field: Organic Chemistry
Methods of Application or Experimental Procedures: The first synthesis of the Weinreb moiety was reported in 1981. Since then, various methods for the synthesis of Weinreb amides have been announced, such as the direct transformation of the carboxyl group into the equivalent ketone or aldehyde.
Results or Outcomes Obtained: The efficiency of the Weinreb intermediate to undergo a single substitution reaction with excess organometallic reagents is essential to its popularity as acylating agents in laboratory and industrial synthesis processes.
N-methoxy-N-methylcyclohexanecarboxamide is a chemical compound with the molecular formula CHNO and a molecular weight of 171.24 g/mol. It is recognized by its CAS number 80783-98-8 and is classified as an amide. The compound features a cyclohexane ring, which contributes to its unique structural properties. Its chemical structure consists of a methoxy group, a methyl group, and a carboxamide functional group, making it an interesting subject for various chemical and biological studies .
Several methods exist for synthesizing N-methoxy-N-methylcyclohexanecarboxamide:
N-methoxy-N-methylcyclohexanecarboxamide finds applications primarily in laboratory settings and as an intermediate in organic synthesis. Its unique structure makes it suitable for developing pharmaceuticals and agrochemicals. Additionally, it may be utilized in research involving amide chemistry and related fields .
Several compounds share structural similarities with N-methoxy-N-methylcyclohexanecarboxamide. A comparison highlights its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Methylcyclohexanecarboxamide | Methyl group attached to cyclohexane | Lacks methoxy group; simpler structure |
N-Methoxy-N-ethylcyclohexanecarboxamide | Ethyl instead of methyl | Variation in alkyl substituent affects properties |
N-Methoxy-N-benzylcyclohexanecarboxamide | Benzyl group introduces aromatic character | Potentially different biological activity due to aromaticity |
N-methoxy-N-methylcyclohexanecarboxamide stands out due to its combination of a methoxy group and a cyclohexane ring, which may influence its reactivity and biological properties differently than its analogs .
Irritant